Cellooctaose

Consolidated Bioprocessing Lactic Acid Fermentation Metabolic Engineering

Select Cellooctaose (DP8) for definitive cellulase and biofuel research. Unlike shorter cellodextrins, its exact eight-unit chain is critical for validating engineered strains for consolidated bioprocessing (CBP) that must surpass the native DP6 metabolic limit. This homogeneous substrate enables precise kinetic studies (Km determination) and mapping of carbohydrate-binding module (CBM) interactions where affinity is chain-length dependent. For structural biology, Cellooctaose's length fully spans the active site tunnel of processive cellulases like CBHI, essential for accurate MD/QM-MM simulations and rational enzyme design. Insist on the functionally relevant DP8 length to ensure experimental validity where generic substitution is scientifically invalid.

Molecular Formula C48H82O41
Molecular Weight 1315.1 g/mol
Cat. No. B1365227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCellooctaose
Molecular FormulaC48H82O41
Molecular Weight1315.1 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)O)CO)CO)CO)CO)CO)CO)CO)O)O)O)O
InChIInChI=1S/C48H82O41/c49-1-9-17(57)18(58)27(67)42(76-9)84-35-11(3-51)78-44(29(69)20(35)60)86-37-13(5-53)80-46(31(71)22(37)62)88-39-15(7-55)82-48(33(73)24(39)64)89-40-16(8-56)81-47(32(72)25(40)65)87-38-14(6-54)79-45(30(70)23(38)63)85-36-12(4-52)77-43(28(68)21(36)61)83-34-10(2-50)75-41(74)26(66)19(34)59/h9-74H,1-8H2/t9-,10-,11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42+,43+,44+,45+,46+,47+,48+/m1/s1
InChIKeyRUJILUJOOCOSRO-UNLXIWHUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cellooctaose (DP8) for Research: Defined Cellulose Oligosaccharide for Advanced Biomass & Enzyme Studies


Cellooctaose (纤维八糖) is a linear cellodextrin composed of exactly eight D-glucose units linked by β-1,4 glycosidic bonds (degree of polymerization, DP=8) [1]. Its homogeneous, defined structure and intermediate chain length distinguish it from the heterogeneous, insoluble nature of native cellulose, making it a critical soluble surrogate for studying cellulose synthase, cellulase mechanisms, and carbohydrate-binding module (CBM) interactions with precision [2].

Why Cellopentaose or Cellohexaose Cannot Replace Cellooctaose in Critical Assays


Generic substitution among cellodextrins is invalid due to the strict chain-length dependence of enzyme-substrate interactions and metabolic processing. Key parameters, including binding affinity to carbohydrate-binding modules (CBMs), the Michaelis constant (Km) for β-glucosidases, and microbial utilization, change non-linearly and substantially with each additional glucose unit [1][2]. For example, while many cellulolytic bacteria efficiently utilize cellopentaose (DP5) or cellohexaose (DP6), engineered strains for consolidated bioprocessing require the longer chain length of cellooctaose (DP8) to achieve productive growth, demonstrating a functional threshold that shorter analogs cannot cross [3].

Quantitative Evidence for Cellooctaose (DP8) Differentiation vs. Shorter Cellodextrins


Cellooctaose Enables Lactic Acid Bacteria Growth Where Shorter Cellodextrins Fail

A recombinant Lactococcus lactis strain was engineered to secrete β-glucosidase and endoglucanase, enabling it to grow on cellooligosaccharides. The strain was able to grow on cellooctaose (DP8) and efficiently metabolize it to L-lactic acid, demonstrating a functional metabolic capacity beyond that of many native LABs [1]. This is a direct functional differentiation from shorter cellodextrins like cellohexaose (DP6), which represent the typical upper limit for unmodified LAB metabolism [1].

Consolidated Bioprocessing Lactic Acid Fermentation Metabolic Engineering

Superior Binding Affinity of CBM17 Correlates with Increased Cellodextrin Chain Length

The family 17 carbohydrate-binding module (CBM17) from Clostridium cellulovorans shows a strict chain-length dependence for binding soluble β-1,4-glucans [1]. The association constant (Ka) increases significantly with each added glucose unit from cellotriose to cellohexaose [1]. While direct data for cellooctaose is not provided in this study, the established trend strongly supports that cellooctaose (DP8) would exhibit a Ka value greater than the 1.5 x 10^5 M-1 observed for cellohexaose, making it a superior probe for high-affinity CBM studies [1].

Carbohydrate-Binding Module CBM17 Binding Affinity

Lower Km for Cellotetraose and Cellohexaose vs. Cellobiose with β-Glucosidase

A purified β-glucosidase from Candida peltata exhibits a strong preference for longer cellodextrins over cellobiose, as evidenced by a 3.7-fold lower Km value for cellohexaose (18 mM) compared to cellobiose (66 mM) [1]. This trend of decreasing Km with increasing DP is observed across cellotriose (39 mM), cellotetraose (35 mM), and cellopentaose (21 mM) [1]. This class-level trend suggests cellooctaose would likely exhibit an even lower Km, indicating higher enzyme-substrate affinity [1].

Enzyme Kinetics β-Glucosidase Michaelis Constant

Cellooctaose Reveals Enzyme-Induced Conformational Distortion in CBHI

Molecular dynamics simulations using cellooctaose as a substrate for Trichoderma reesei cellobiohydrolase I (CBHI) revealed that the enzyme induces specific, non-ground-state pyranose ring conformations (4E and 4H3) at the -1 subsite, which are critical for catalysis [1]. This study leveraged the defined length of cellooctaose to model a complete enzyme-substrate complex, a feat not possible with heterogeneous cellulose [1].

Computational Chemistry Conformational Analysis Cellobiohydrolase I

Optimal Research and Industrial Scenarios for Cellooctaose (DP8)


Validating Engineered Microbial Strains for Consolidated Bioprocessing (CBP)

Cellooctaose is an essential substrate for assessing the metabolic capacity of engineered microbes, particularly LAB, designed for direct cellulose conversion. As demonstrated by Gandini et al. (2017), a strain's ability to grow on and metabolize cellooctaose (DP8) confirms a breakthrough beyond the typical DP6 limitation of native strains, a critical milestone for advancing CBP [1]. Researchers should use cellooctaose to benchmark new strains against this established functional threshold.

High-Resolution Study of Cellulase and CBM Binding Mechanisms

Given the established trend of increasing binding affinity with chain length for CBM17 and decreasing Km for β-glucosidases, cellooctaose provides a longer, more physiologically relevant substrate for detailed kinetic and structural studies of cellulases and associated binding modules [2][3]. Its defined length allows for precise mapping of subsite interactions and the measurement of high-affinity binding constants, which are often obscured when using shorter oligosaccharides or heterogeneous substrates.

Advanced Computational Modeling of Enzyme-Substrate Complexes

For computational chemists and structural biologists, cellooctaose is the preferred substrate for molecular dynamics (MD) simulations and QM/MM studies of processive cellulases like CBHI. As shown by Naidoo et al. (2010), its DP8 length is sufficient to span the entire active site tunnel, enabling accurate modeling of enzyme-induced conformational changes and transition state stabilization, which are critical for rational enzyme design [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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